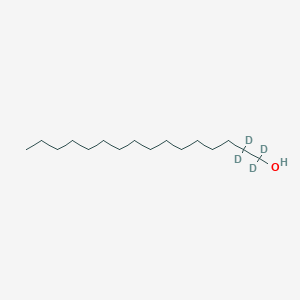
N-Hexadecyl-1,1,2,2-D4 alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a long-chain fatty alcohol with the molecular formula C16H30D4O and a molecular weight of 246.47 g/mol. This compound is often used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hexadecyl-1,1,2,2-D4 alcohol can be synthesized through the reduction of deuterated palmitic acid. The process involves the use of deuterium gas and a suitable catalyst to replace the hydrogen atoms with deuterium atoms. The reaction conditions typically include a controlled temperature and pressure environment to ensure the complete incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reduction processes. The deuterated palmitic acid is subjected to hydrogenation in the presence of a deuterium source and a catalyst. The reaction is carried out in reactors designed to handle high pressures and temperatures, ensuring efficient production of the deuterated alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexadecyl-1,1,2,2-D4 alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexadecanal or hexadecanoic acid.
Reduction: Hexadecane.
Substitution: Various alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
N-Hexadecyl-1,1,2,2-D4 alcohol is utilized in a wide range of scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty alcohols in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of deuterated surfactants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Hexadecyl-1,1,2,2-D4 alcohol involves its interaction with biological membranes and enzymes. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into the metabolic pathways and enzyme kinetics. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, influencing membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanol: The non-deuterated form of N-Hexadecyl-1,1,2,2-D4 alcohol.
Cetyl alcohol: Another name for hexadecanol, commonly used in cosmetics and personal care products.
Palmityl alcohol: Another synonym for hexadecanol.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide a distinct NMR signal, allowing researchers to track the compound’s behavior in complex biological and chemical systems.
Propriétés
Formule moléculaire |
C16H34O |
|---|---|
Poids moléculaire |
246.46 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuteriohexadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i15D2,16D2 |
Clé InChI |
BXWNKGSJHAJOGX-ONNKGWAKSA-N |
SMILES isomérique |
[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])O |
SMILES canonique |
CCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


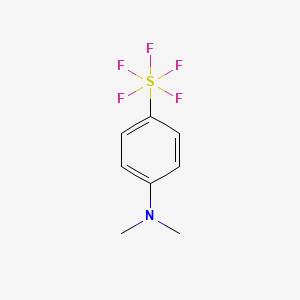

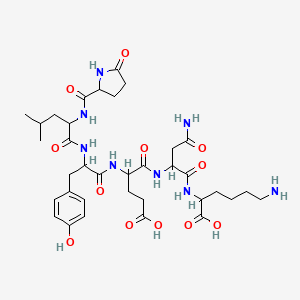
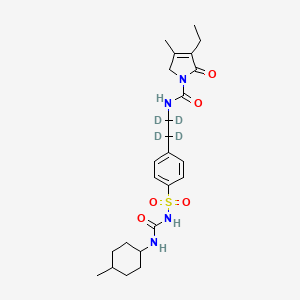
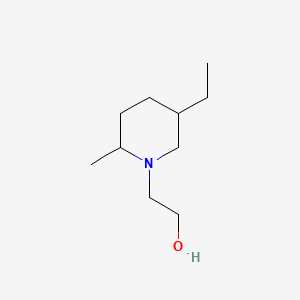
![4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)-](/img/structure/B12297678.png)
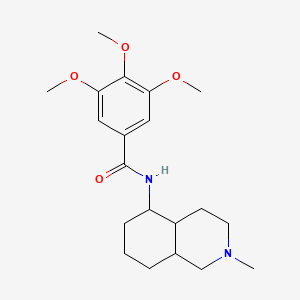

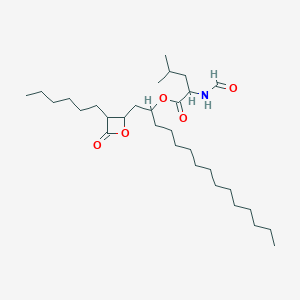
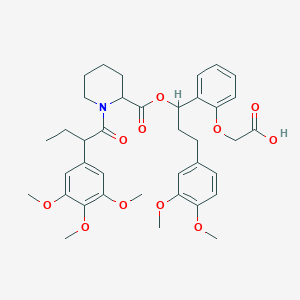
![2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12297706.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate](/img/structure/B12297712.png)


